4,5-Dichlorothieno[2,3-g][1]benzothiole-2,7-dicarbohydrazide
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Overview
Description
4,5-Dichlorothieno2,3-gbenzothiole-2,7-dicarbohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thieno2,3-gbenzothiole core with dichloro and carbohydrazide functional groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichlorothieno2,3-gbenzothiole-2,7-dicarbohydrazide typically involves multi-step organic reactions. A common synthetic route includes the following steps:
- Formation of the Thieno2,3-gbenzothiole Core:
- Starting with a suitable thiophene derivative, the core structure is formed through cyclization reactions.
- Chlorination is then performed to introduce the dichloro groups at the 4 and 5 positions.
- Introduction of Carbohydrazide Groups:
- The dichlorinated intermediate is reacted with hydrazine derivatives under controlled conditions to form the carbohydrazide groups at the 2 and 7 positions.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes:
- Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.
- Catalysts: Using catalysts to enhance reaction rates and selectivity.
- Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichlorothieno2,3-gbenzothiole-2,7-dicarbohydrazide undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
- Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
- Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
- Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
- Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
- Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
- Oxidation Products: Sulfoxides or sulfones.
- Reduction Products: Reduced thieno2,3-gbenzothiole derivatives.
- Substitution Products: Compounds with substituted functional groups replacing the dichloro groups.
Scientific Research Applications
4,5-Dichlorothieno2,3-gbenzothiole-2,7-dicarbohydrazide has several applications in scientific research:
- Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
- Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
- Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 4,5-Dichlorothieno2,3-gbenzothiole-2,7-dicarbohydrazide exerts its effects involves interactions with molecular targets and pathways. The compound’s functional groups allow it to:
- Bind to Enzymes: Inhibit or modulate enzyme activity.
- Interact with DNA: Potentially intercalate or bind to DNA, affecting gene expression.
- Modulate Cellular Pathways: Influence signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
- 4,5-Dichlorothieno2,3-gbenzothiole: Lacks the carbohydrazide groups, offering different reactivity and applications.
- 2,7-Dicarbohydrazide Derivatives: Compounds with similar carbohydrazide functional groups but different core structures.
Uniqueness: 4,5-Dichlorothieno2,3-gbenzothiole-2,7-dicarbohydrazide is unique due to its combination of dichloro and carbohydrazide groups on a thieno2,3-g
2,3-gbenzothiole-2,7-dicarbohydrazide, its preparation, reactions, applications, and uniqueness in the realm of chemical compounds
Properties
IUPAC Name |
4,5-dichlorothieno[2,3-g][1]benzothiole-2,7-dicarbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4O2S2/c13-7-3-1-5(11(19)17-15)21-9(3)4-2-6(12(20)18-16)22-10(4)8(7)14/h1-2H,15-16H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKGSEQRVYJNTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C(C(=C3C=C(SC3=C21)C(=O)NN)Cl)Cl)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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